5-Chloro-2,3,4-trifluoro-benzonitrile
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Overview
Description
5-Chloro-2,3,4-trifluoro-benzonitrile is an organic compound with the molecular formula C7H2ClF3N It is a derivative of benzonitrile, characterized by the presence of chlorine and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3,4-trifluoro-benzonitrile typically involves the introduction of chlorine and trifluoromethyl groups onto a benzonitrile core. One common method includes the reaction of 2,3,4-trifluorobenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3,4-trifluoro-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The trifluoromethyl groups can activate the benzene ring towards electrophilic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of 5-chloro-2,3,4-trifluoro-benzylamine.
Scientific Research Applications
5-Chloro-2,3,4-trifluoro-benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3,4-trifluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the nitrile group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic or industrial applications.
Comparison with Similar Compounds
2,3,4-Trifluorobenzonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
5-Chloro-2-fluorobenzonitrile: Contains fewer fluorine atoms, potentially altering its chemical properties.
4-(Trifluoromethyl)benzonitrile: The trifluoromethyl group is positioned differently, impacting its reactivity and uses.
Uniqueness: 5-Chloro-2,3,4-trifluoro-benzonitrile is unique due to the specific arrangement of chlorine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
5-chloro-2,3,4-trifluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLZDAEKQPVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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